Refametinib is classified as an antineoplastic agent and falls under the category of protein kinase inhibitors. It operates primarily as an allosteric inhibitor, meaning it binds to a site other than the active site of the enzyme, causing a conformational change that reduces enzyme activity. This mechanism allows for selective targeting of MEK1/2 without competing with ATP, thereby minimizing potential side effects associated with traditional ATP-competitive inhibitors .
The synthesis of refametinib has been documented in various patents and research articles. The initial synthesis involves an osmium-catalyzed dihydroxylation of an allyl sulfonamide substituted core, followed by chromatographic separation of the enantiomers using a chiral stationary phase .
A detailed synthetic route includes:
This multi-step synthesis ensures high purity and yield of the desired compound while maintaining its structural integrity.
Refametinib has a complex molecular structure characterized by several key features:
The three-dimensional conformation of refametinib allows it to fit into the allosteric site of MEK1/2, which is crucial for its inhibitory action .
Refametinib primarily participates in biochemical reactions where it interacts with MEK1/2 enzymes. Its mechanism involves binding to an allosteric site adjacent to the ATP binding pocket, which leads to:
The compound does not undergo significant chemical transformations under physiological conditions but may interact with various biological substrates, influencing cellular signaling cascades .
Refametinib exerts its therapeutic effects through an allosteric inhibition mechanism:
Studies have demonstrated that refametinib can significantly lower phosphorylated ERK levels in treated cells, highlighting its effectiveness as an anti-cancer agent .
Refametinib exhibits specific physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications, ensuring effective delivery and bioavailability .
Refametinib has been primarily investigated for its applications in oncology:
Ongoing clinical trials continue to assess its efficacy and safety profiles, aiming to establish it as a viable therapeutic option for patients with refractory cancers .
Refametinib (RDEA119; BAY 86-9766) is a potent, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 kinases. It binds to a distinct pocket adjacent to the ATP-binding site, inducing conformational changes that lock the kinases in an inactive state. This binding suppresses MEK1/2 catalytic activity, preventing phosphorylation of their sole substrates, ERK1 and ERK2. Biochemical assays demonstrate sub-nanomolar inhibitory potency, with IC50 values of 19 nM for MEK1 and 47 nM for MEK2 [8]. The allosteric mechanism confers high selectivity, as evidenced by screening against >200 kinases showing minimal off-target activity [1] [4].
Table 1: Enzymatic Inhibition Profile of Refametinib (R Enantiomer)
Target | IC50 (nM) | Assay Type | Selectivity (vs. Kinome) |
---|---|---|---|
MEK1 | 19 | Radioactive ERK phosphorylation | >10,000-fold |
MEK2 | 47 | Radioactive ERK phosphorylation | >10,000-fold |
BRAF | >10,000 | Kinase panel screening | Not inhibited |
Refametinib exerts profound effects on MAPK/ERK pathway dynamics by interrupting signal transduction cascades driven by oncogenic mutations (e.g., BRAF V600E, RAS). In hepatocellular carcinoma (HCC) models, it reduces phospho-ERK (pERK) levels by >80% at concentrations of 2.5–15.8 nM, correlating with antiproliferative effects [1] [8]. Crucially, it disrupts compensatory feedback loops: monotherapy induces RAF-MEK reactivation via upstream RTK signaling, but combination with sorafenib (a RAF/VEGFR inhibitor) abrogates this rebound phosphorylation. In orthotopic HCC models, this synergy reduces tumor growth, ascites formation, and serum alpha-fetoprotein levels while prolonging survival [1] [4].
Pathway modulation is tissue-context dependent:
The R enantiomer of refametinib exhibits superior target engagement due to stereospecific interactions within MEK’s allosteric pocket. The chiral center at the sulfonyl moiety facilitates optimal hydrogen bonding with MEK1’s Val211 and hydrophobic interactions with Ile141 and Pro220. Crystallographic studies reveal that the R configuration positions the trifluoroiodoaniline group to occupy a sub-pocket critical for disrupting MEK-ERK binding [2] [8]. This precise orientation explains its 3–7-fold higher potency than the S enantiomer, with EC50 values of 2.0–15 nM in cellular pERK inhibition assays [2].
Table 2: Enantiomer-Specific Binding Parameters
Enantiomer | EC50 (pERK Inhibition) | Binding Energy (ΔG kcal/mol) | Key Protein Interactions |
---|---|---|---|
R enantiomer | 2.0–15 nM | -9.2 | Val211 H-bond, Ile141/Phe220 hydrophobic |
S enantiomer | 25–100 nM | -6.8 | Partial H-bond disruption |
Racemic refametinib demonstrates reduced efficacy due to competitive interference by the S enantiomer. The R form achieves 50% lower GI50 values in proliferation assays compared to racemic mixtures at equivalent concentrations. In BRAF V600E mutant cells, the R enantiomer suppresses pERK at 5 nM, while racemic formulations require 15 nM for equivalent inhibition [2] [8]. Pharmacodynamic analyses confirm that the R enantiomer drives >90% of the total MEK inhibitory activity in racemic preparations due to:
Table 3: Enantiomeric Influence on Antiproliferative Activity
Cell Line | Mutation | R Enantiomer GI50 (nM) | Racemic GI50 (nM) | Potency Ratio (R/Racemic) |
---|---|---|---|---|
Colo-205 | BRAF V600E | 67 | 155 | 2.3 |
A431 | EGFR OV | 310 | 650 | 2.1 |
Huh-7 | RAS activation | 84 | 210 | 2.5 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1